molecular formula C18H26N4O23P4 B1208481 Diquafosol CAS No. 59985-21-6

Diquafosol

カタログ番号: B1208481
CAS番号: 59985-21-6
分子量: 790.3 g/mol
InChIキー: NMLMACJWHPHKGR-NCOIDOBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジクアフォソールは、主にドライアイの治療に使用される医薬品化合物です。テトラナトリウム塩の3%点眼液として処方されています。 ジクアフォソールは、P2Y2プリン作動性受容体の作動薬として作用し、眼表面への水とムチンの分泌を促進します .

準備方法

合成経路と反応条件

ジクアフォソールは、市販されている5'-ウリジル酸二ナトリウム塩を原料とする4段階のプロセスで合成できます。このプロセスには、以下の手順が含まれます。

工業生産方法

ジクアフォソールの工業生産には、同様の合成経路が使用されますが、より大規模です。 このプロセスは、収率と純度を高めるように最適化されており、最終生成物が医薬品の基準を満たしていることを保証します .

化学反応の分析

反応の種類

ジクアフォソールは、以下のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、ジクアフォソールの酸化誘導体と還元誘導体、ならびにさまざまなリン酸エステルが含まれます .

科学研究への応用

ジクアフォソールは、以下のものを含む幅広い科学研究への応用を持っています。

    化学: プリン作動性受容体作動薬とその相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達における役割とそのさまざまな細胞種への影響について調査されています。

    医学: 主にドライアイの治療に使用され、他の目の病気の治療の可能性について研究が進められています。

    産業: 新しい点眼液やその他の医薬品製剤の開発に使用されています.

科学的研究の応用

Treatment of Dry Eye Disease

Diquafosol has been extensively studied for its effectiveness in managing dry eye disease. Clinical trials have demonstrated its superiority over traditional treatments such as sodium hyaluronate in improving specific ocular surface staining scores.

Clinical Study Findings

  • Efficacy Comparison : In a randomized, double-masked study, this compound (3%) showed a significant improvement in rose bengal staining scores compared to sodium hyaluronate (0.1%), indicating better mucin coverage on the ocular surface. The mean change from baseline in rose bengal staining score was significantly lower in the this compound group (p=0.010) .
  • Long-Term Effectiveness : A real-world observational study involving 580 patients indicated that this compound was well tolerated over 12 months, with significant improvements in keratoconjunctival staining scores and tear film break-up time (p < 0.001) .

Pediatric Applications

Recent studies have explored the use of this compound in pediatric populations, particularly in children with dry eye symptoms associated with overnight orthokeratology.

  • Short-Term Benefits : A study reported that this compound ophthalmic solution improved tear secretion and reduced corneal epithelial damage in children wearing orthokeratology lenses .

Post-Surgical Management

This compound has also been evaluated for its effectiveness following cataract surgery.

  • Preservative-Free Formulation : Research indicates that preservative-free this compound is more effective than artificial tears for managing dry eye symptoms post-cataract surgery, highlighting its potential as a novel treatment strategy .

Chronic Conditions

This compound's application extends to chronic conditions such as graft-versus-host disease, where it has been used to alleviate symptoms of dry eye associated with this condition.

  • Retrospective Studies : A retrospective study on chronic graft-versus-host disease patients demonstrated the long-term safety and effectiveness of this compound, emphasizing its role in managing severe dry eye symptoms .

Safety Profile

The safety profile of this compound is well-documented across various studies:

  • Adverse Reactions : The incidence of adverse drug reactions (ADRs) has been reported at approximately 10.7%, with no serious ADRs noted during long-term use . Common ADRs included mild eye irritation and discharge.
  • Tolerability : this compound has shown a favorable tolerability profile, making it suitable for long-term management of dry eye disease .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

Study TypeSample SizeDurationKey Findings
Randomized Controlled Trial2874 weeksSuperior efficacy in rose bengal staining scores
Long-Term Observational Study58012 monthsSignificant improvements in keratoconjunctival scores
Pediatric StudyNot specifiedShort-termImproved tear secretion in children with dry eye
Post-Surgical StudyNot specifiedPost-cataractMore effective than artificial tears

作用機序

ジクアフォソールは、結膜上皮と杯状細胞膜にあるP2Y2受容体に作用することによってその効果を発揮します。この作用は、細胞内カルシウムイオン濃度を上昇させ、水とムチンの分泌を促進します。 分泌量の増加は、涙液層を安定させ、眼表面の健康を改善するのに役立ちます .

類似化合物との比較

類似化合物

    ヒアルロン酸ナトリウム: ドライアイの治療に使用される別の化合物です。眼表面に水分を保持することによって作用します。

    シクロスポリン: ドライアイの治療に使用され、眼表面の炎症を軽減することによって作用します。

ジクアフォソールの独自性

ジクアフォソールは、P2Y2受容体作動薬としての作用機序が独特で、水とムチンの分泌を促進します。 この2つの作用により、症状の一側面のみに対処する他の化合物と比較して、ドライアイの治療に特に効果的です .

生物活性

Diquafosol is a synthetic compound primarily used in ophthalmology for the treatment of dry eye disease (DED). It functions as a P2Y2 receptor agonist, stimulating mucin and tear secretion, thereby enhancing ocular surface hydration and health. This article delves into the biological activity of this compound, supported by clinical data, research findings, and case studies.

This compound acts on the P2Y2 receptors located on the epithelial cells of the ocular surface. By activating these receptors, this compound promotes:

  • Mucin secretion : Enhancing the stability of the tear film.
  • Tear fluid production : Increasing the volume of tears to alleviate dryness.
  • Corneal wound healing : Facilitating recovery from epithelial damage due to dry eye conditions.

Case Studies and Research Findings

  • Short-Term Efficacy :
    A study involving 580 patients demonstrated significant improvements in keratoconjunctival fluorescein staining scores and tear film break-up time (BUT) after treatment with 3% this compound over 12 months. The incidence of adverse drug reactions (ADRs) was reported at 10.7%, with no serious ADRs noted .
  • Long-Term Safety and Effectiveness :
    In a prospective observational study, patients treated with this compound showed statistically significant improvements in multiple efficacy outcomes over 12 months. The keratoconjunctival staining score decreased significantly from baseline, indicating effective ocular surface restoration .
  • Comparative Studies :
    This compound was compared with other treatments such as hyaluronate solutions. Results indicated that 3% this compound was more effective than 0.1% hyaluronate in reducing redness scores associated with dry eye conditions .

Data Tables

The following tables summarize key findings from various studies on the efficacy of this compound.

Study Population Treatment Duration Key Findings
Study A580 patients12 monthsSignificant improvement in fluorescein staining score (p < 0.001)
Study BChinese patients4 weeksDecrease in CFS scores across all groups (p < 0.05)
Study CMixed population6 weeksThis compound outperformed placebo in improving tear production

Induction of Nerve Growth Factor (NGF)

Recent studies have highlighted that this compound may enhance corneal wound healing by inducing NGF expression, which plays a crucial role in cellular repair mechanisms. This compound treatment led to increased NGF levels in corneal epithelial cells under hyperosmotic stress conditions, suggesting its potential role in promoting cellular resilience against environmental stressors .

Inflammatory Response Modulation

This compound also affects inflammatory cytokine expression, helping to reduce ocular surface inflammation associated with DED. Studies have shown that it can modulate levels of pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to an overall reduction in ocular discomfort and inflammation .

特性

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208689
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name P1,P4-Bis(5'-uridyl) tetraphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59985-21-6
Record name Diquafosol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59985-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diquafosol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diquafosol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIQUAFOSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diquafosol
Reactant of Route 2
Reactant of Route 2
Diquafosol
Reactant of Route 3
Reactant of Route 3
Diquafosol
Reactant of Route 4
Reactant of Route 4
Diquafosol
Reactant of Route 5
Diquafosol
Reactant of Route 6
Diquafosol
Customer
Q & A

Q1: What is the primary mechanism of action of diquafosol?

A1: this compound functions as a P2Y2 receptor agonist. [, ] It binds to and activates P2Y2 receptors found on the surface of the eye and inner eyelids. []

Q2: What are the downstream effects of this compound binding to P2Y2 receptors?

A2: Activation of P2Y2 receptors by this compound stimulates fluid and mucin secretion on the ocular surface. [] This leads to the release of essential components of the tear film, including salt, water, mucin, and other elements. [] The result is enhanced hydration of the eye's surface. []

Q3: Does this compound influence mucin production beyond stimulating secretion?

A3: Yes, research indicates that this compound can enhance the expression of both secretory and membrane-associated mucins. Studies on human conjunctival epithelial cells (HCECs) demonstrate that this compound treatment leads to increased MUC5AC secretion and gene expression, as well as increased mRNA levels of MUC1 and MUC16. []

Q4: What role does the ERK pathway play in the effects of this compound?

A4: Evidence suggests that this compound's impact on mucin expression is mediated by the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that this compound treatment activates ERK signaling in HCECs. [] Inhibiting ERK signaling with PD98059 significantly reduces the this compound-induced increase in MUC1, MUC16, and MUC5AC expression. []

Q5: Does this compound impact chloride ion transport in the conjunctiva?

A5: Yes, research in rabbit conjunctiva indicates that this compound stimulates net chloride ion secretion from the serosal to the mucosal side. This effect is dose-dependent and occurs via the stimulation of P2Y2 receptors. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or the manufacturer's information would be required.

Q7: Is there any spectroscopic data available for this compound?

A7: The provided research excerpts do not include spectroscopic data for this compound. To obtain this information, a review of specialized chemical databases or direct contact with the manufacturer would be necessary.

Q8: Are there studies on the material compatibility and stability of this compound in different conditions? Does it possess any catalytic properties?

A8: The provided research focuses primarily on the therapeutic applications of this compound in ophthalmology. Information about its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these research excerpts.

Q9: What is known about the structure-activity relationship (SAR) of this compound?

A10: While the research excerpts don't delve into specific SAR studies, it is understood that this compound, being a uridine nucleotide analog, derives its activity from its structural resemblance to endogenous P2Y2 receptor agonists like uridine 5'-triphosphate. [] Further research into modifications of the this compound structure could potentially enhance its potency, selectivity, and duration of action.

Q10: Is there information about the SHE (Safety, Health, and Environment) regulations concerning this compound in the provided research?

A10: The provided research excerpts primarily focus on the clinical aspects and efficacy of this compound in treating dry eye disease. There isn't specific mention or discussion of SHE regulations related to this compound. It's important to note that compliance with SHE regulations is paramount during all stages of drug development and manufacturing, and relevant guidelines should be consulted and adhered to.

Q11: What is the pharmacokinetic profile of this compound?

A11: Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) specific to this compound are not presented within these research excerpts.

Q12: What is the in vivo efficacy of this compound in treating dry eye disease?

A14: this compound has demonstrated efficacy in treating dry eye disease in both animal models and human clinical trials. [, , ] In preclinical studies, this compound effectively increased tear MUC5AC concentration and improved tear film stability in normal and keratoconjunctivitis sicca (KCS) rat models. []

Q13: Are there known cases of resistance developing to this compound treatment?

A13: The development of resistance to this compound is not specifically addressed in the provided research excerpts. Long-term studies would be necessary to assess the potential emergence of resistance mechanisms.

Q14: What drug delivery strategies have been explored for this compound?

A17: Beyond its topical application as an ophthalmic solution, one study investigated the potential of silicone hydrogel contact lenses for sustained this compound delivery. [] This approach aimed to prolong the drug's residence time on the ocular surface and enhance its therapeutic effect.

Q15: Is there information available regarding the environmental impact and degradation of this compound? What about its dissolution and solubility properties?

A15: The provided research excerpts primarily focus on the clinical applications of this compound. Information regarding its environmental impact, degradation pathways, dissolution, and solubility properties is not discussed within these research papers.

Q16: Does this compound elicit any immunogenic or immunological responses?

A16: The provided research excerpts do not provide information regarding the immunogenicity or potential immunological responses associated with this compound.

Q17: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?

A17: The research excerpts do not delve into the specifics of this compound's interactions with drug transporters or metabolizing enzymes. Further research is needed to understand its potential for interactions with other medications.

Q18: What is known about the biocompatibility and biodegradability of this compound?

A18: The research excerpts primarily focus on the clinical application and efficacy of this compound for treating dry eye disease. Information regarding its biocompatibility and biodegradability is not discussed in these excerpts.

Q19: Are there alternative treatments available for dry eye disease, and how does this compound compare in terms of performance, cost, and impact?

A25: Yes, several alternative treatments are available for dry eye disease, including artificial tears, lubricating ointments, punctal plugs, and anti-inflammatory medications. [, , , ] this compound offers a unique mechanism of action by directly stimulating tear production. [] The choice of treatment depends on the underlying cause and severity of dry eye. Cost and patient preference are also important considerations.

Q20: What are some of the key research tools and resources used in studying this compound?

A20: Researchers studying this compound employ various tools and techniques, including:

  • Animal models: Rodent models, such as those with induced keratoconjunctivitis sicca, are valuable for investigating the mechanisms of dry eye and evaluating the efficacy of potential treatments like this compound. []
  • Cell culture: Human corneal and conjunctival epithelial cells are used to study the effects of this compound at the cellular level, including its impact on mucin production and inflammatory pathways. []
  • Clinical trials: Well-designed clinical trials are essential for evaluating the safety and efficacy of this compound in human patients with dry eye disease. [, , ]
  • Tear film analysis: Techniques like tear film break-up time (TBUT) measurement, Schirmer testing, and tear osmolarity assessment provide insights into tear film dynamics and the impact of this compound on tear film stability. [, , ]

Q21: What are some historical milestones in the development and understanding of this compound as a treatment for dry eye disease?

A21: While the provided excerpts don't provide a comprehensive historical account, key milestones related to this compound's development include:

  • Initial development: this compound was initially developed at the University of North Carolina. []
  • Focus on P2Y2 receptor agonism: Research identified this compound's mechanism of action as a P2Y2 receptor agonist, offering a novel approach to dry eye treatment by stimulating tear secretion. [, ]
  • Clinical trials and regulatory approval: Numerous clinical trials evaluating the efficacy and safety of this compound for dry eye disease were conducted. [, , ] Based on these trials, this compound received regulatory approval for the treatment of dry eye in several countries, including Japan and South Korea. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。